1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Catalog No.
S536679
CAS No.
850352-11-3
M.F
C19H24ClNO
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-on...

CAS Number

850352-11-3

Product Name

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

IUPAC Name

1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3;1H

InChI Key

SIOVYKZRZLWQSY-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3

solubility

Soluble in DMSO

Synonyms

Naphyrone Hydrochloride; Naphyrone HCl; O-2482; Naphthylpyrovalerone; O 2482; O2482;

Canonical SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3.Cl

The exact mass of the compound 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly known as beta-naphyrone (CAS 850352-11-3), is a highly potent, synthetic naphthyl analogue of pyrovalerone. In laboratory and forensic settings, it is primarily procured as a certified reference material and a specialized pharmacological tool. Unlike many first-generation synthetic cathinones, naphyrone features a bulky naphthyl substitution that fundamentally alters its interaction with monoamine transporters. It functions as a robust serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), making it a critical baseline compound for neurochemical assays, toxicology screening, and the calibration of advanced analytical instrumentation where precise regioisomer differentiation is required [1].

Substituting beta-naphyrone with close analogs like MDPV, pyrovalerone, or its regioisomer alpha-naphyrone leads to severe analytical and pharmacological discrepancies. Pharmacologically, standard pyrovalerone derivatives are selective dopamine and norepinephrine reuptake inhibitors (NDRIs) with negligible serotonin transporter (SERT) affinity; substituting them for naphyrone eliminates the critical serotonergic component of the assay [1]. Analytically, generic substitution with unverified naphyrone mixtures often introduces the alpha-naphyrone isomer. Because alpha- and beta-naphyrone co-elute and are indistinguishable via standard UHPLC-DAD retention times, using non-certified or mixed-isomer batches will corrupt forensic libraries and invalidate quantitative mass spectrometry calibrations [2].

Triple Monoamine Transporter Inhibition (SNDRI vs NDRI Profile)

When procuring reference materials for monoamine transporter assays, beta-naphyrone provides a distinct triple-reuptake inhibition profile not found in closely related pyrovalerone analogs. Quantitative in vitro assays demonstrate that while MDPV is highly selective for dopamine and norepinephrine transporters (DAT IC50 = 4.1 nM, SERT IC50 = 3349 nM), naphyrone potently inhibits all three, including the serotonin transporter (DAT IC50 = 20 nM, SERT IC50 = 33 nM) . This fundamental shift from an NDRI to an SNDRI profile makes naphyrone non-interchangeable for broad-spectrum reuptake modeling.

Evidence DimensionSERT vs DAT Inhibition (IC50)
Target Compound DataNaphyrone: DAT IC50 = 20 nM, SERT IC50 = 33 nM
Comparator Or BaselineMDPV: DAT IC50 = 4.1 nM, SERT IC50 = 3349 nM
Quantified DifferenceNaphyrone exhibits an approximately 100-fold higher affinity for SERT compared to MDPV.
ConditionsIn vitro radioligand competition binding assay

Researchers modeling broad-spectrum (triple) monoamine reuptake inhibition must procure naphyrone, as standard pyrovalerone analogs fail to engage the serotonin transporter.

Regioisomer Differentiation for Forensic Library Calibration

In forensic and toxicological workflows, the procurement of certified beta-naphyrone is critical due to the analytical interference of its regioisomer, alpha-naphyrone. Standard UHPLC-DAD methods fail to separate these isomers based on retention time. Absolute structural differentiation requires the use of 785 nm Raman spectroscopy or GC-solid phase IR (GC/IR), which can distinctly resolve the beta-isomer from the alpha-isomer [1]. Utilizing unverified mixtures corrupts spectral libraries and leads to false identifications.

Evidence DimensionAnalytical Resolvability
Target Compound DataBeta-Naphyrone (resolvable via 785 nm Raman / GC-IR)
Comparator Or BaselineAlpha-Naphyrone (co-elutes in standard UHPLC-DAD)
Quantified DifferenceIndistinguishable by standard LC retention times; requires specialized spectroscopic techniques for >99% confidence in regioisomer differentiation.
ConditionsForensic screening and reference standard library calibration

Procurement of the pure beta-isomer reference standard is mandatory for forensic labs to validate advanced spectroscopic libraries and prevent false-positive alpha-isomer reporting.

Assay Reproducibility via High Transporter Selectivity

For high-throughput neurochemical screening, the utility of a transporter inhibitor depends heavily on its lack of off-target receptor activity. Naphyrone demonstrates potent monoamine transporter inhibition (IC50 < 150 nM for DAT, SERT, and NET) but lacks significant direct binding affinity at critical serotonin and dopamine receptors (5HT1A, 5HT1B, 5HT1C, D1, D2, or D3), with Ki values exceeding 10,000 nM [1]. This clean off-target profile prevents baseline drift caused by direct receptor agonism.

Evidence DimensionDirect Receptor Affinity (5-HT and Dopamine)
Target Compound DataNaphyrone: Ki > 10,000 nM at 5HT1A/B/C and D1/D2/D3 receptors
Comparator Or BaselineDirect receptor agonists (e.g., classical psychedelics/dopaminergics)
Quantified DifferenceNaphyrone acts exclusively at the transporter level, showing zero significant direct receptor binding compared to classical receptor agonists.
ConditionsIn vitro receptor binding assays

Ensures that downstream physiological or cellular observations in procured assays are strictly the result of monoamine reuptake inhibition, preventing baseline drift from direct receptor activation.

Forensic Reference Standard Calibration

Due to the high risk of alpha-isomer contamination in seized materials, pure beta-naphyrone is strictly required as a quantitative standard to calibrate GC-IR, DART-TOF-MS, and Raman spectroscopy instruments for legal and toxicological screening [1].

Triple Monoamine Reuptake Inhibitor (SNDRI) Modeling

Naphyrone is necessary for neuropharmacological assays requiring simultaneous, potent inhibition of DAT, NET, and SERT, a profile unattainable with standard pyrovalerone analogs like MDPV [2].

Transporter-Specific Assay Development

Because it lacks direct affinity for 5-HT and dopamine receptors, naphyrone serves as a precise positive control in high-throughput screening assays designed to isolate transporter-mediated neurochemical clearance from direct receptor agonism [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.1546421 g/mol

Monoisotopic Mass

317.1546421 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4EMP7E490R

Wikipedia

Naphyrone

Dates

Last modified: 08-15-2023
1: Maciów-Głąb M, Kula K, Kłys M, Rojek SD. New psychoactive substances in substantive evidence in expert practice of the Department of Forensic Medicine, UJCM in the years 2010-2015. Arch Med Sadowej Kryminol. 2017;67(3):178-200. doi: 10.5114/amsik.2017.71449. PubMed PMID: 29460609.
2: Williams M, Martin J, Galettis P. A Validated Method for the Detection of 32 Bath Salts in Oral Fluid. J Anal Toxicol. 2017 Oct 1;41(8):659-669. doi: 10.1093/jat/bkx055. PubMed PMID: 28985394.
3: Luethi D, Liechti ME, Krähenbühl S. Mechanisms of hepatocellular toxicity associated with new psychoactive synthetic cathinones. Toxicology. 2017 Jul 15;387:57-66. doi: 10.1016/j.tox.2017.06.004. Epub 2017 Jun 20. PubMed PMID: 28645576.
4: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Final rule. Fed Regist. 2017 Mar 1;82(39):12171-7. PubMed PMID: 28355044.
5: Miller B, Kim J, Concheiro M. Stability of synthetic cathinones in oral fluid samples. Forensic Sci Int. 2017 May;274:13-21. doi: 10.1016/j.forsciint.2016.11.034. Epub 2016 Dec 1. PubMed PMID: 27916403.
6: Bade R, Bijlsma L, Sancho JV, Baz-Lomba JA, Castiglioni S, Castrignanò E, Causanilles A, Gracia-Lor E, Kasprzyk-Hordern B, Kinyua J, McCall AK, van Nuijs ALN, Ort C, Plósz BG, Ramin P, Rousis NI, Ryu Y, Thomas KV, de Voogt P, Zuccato E, Hernández F. Liquid chromatography-tandem mass spectrometry determination of synthetic cathinones and phenethylamines in influent wastewater of eight European cities. Chemosphere. 2017 Feb;168:1032-1041. doi: 10.1016/j.chemosphere.2016.10.107. Epub 2016 Nov 1. PubMed PMID: 27814952.
7: Glicksberg L, Bryand K, Kerrigan S. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Nov 1;1035:91-103. doi: 10.1016/j.jchromb.2016.09.027. Epub 2016 Sep 20. PubMed PMID: 27697731.
8: Qian Z, Jia W, Li T, Liu C, Hua Z. Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Drug Test Anal. 2017 Feb;9(2):274-281. doi: 10.1002/dta.1983. Epub 2016 Jun 28. PubMed PMID: 27352812.
9: Ojanperä I, Mesihää S, Rasanen I, Pelander A, Ketola RA. Simultaneous identification and quantification of new psychoactive substances in blood by GC-APCI-QTOFMS coupled to nitrogen chemiluminescence detection without authentic reference standards. Anal Bioanal Chem. 2016 May;408(13):3395-400. doi: 10.1007/s00216-016-9461-8. Epub 2016 Mar 11. PubMed PMID: 26968570.
10: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Extension of Temporary Placement of 10 Synthetic Cathinones in Schedule I of the Controlled Substances Act. Final order. Fed Regist. 2016 Mar 4;81(43):11429-31. PubMed PMID: 26964151.
11: Gannon BM, Fantegrossi WE. Cocaine-Like Discriminative Stimulus Effects of Mephedrone and Naphyrone in Mice. J Drug Alcohol Res. 2016;5. pii: 236009. doi: 10.4303/jdar/236009. Epub 2016 Dec 31. PubMed PMID: 28424752; PubMed Central PMCID: PMC5393345.
12: Kerrigan S, Savage M, Cavazos C, Bella P. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. J Anal Toxicol. 2016 Jan-Feb;40(1):1-11. doi: 10.1093/jat/bkv099. Epub 2015 Aug 20. PubMed PMID: 26294756.
13: Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Eur Neuropsychopharmacol. 2015 Mar;25(3):365-76. doi: 10.1016/j.euroneuro.2014.12.012. Epub 2015 Jan 5. PubMed PMID: 25624004.
14: Maciów-Głąb M, Rojek S, Kula K, Kłys M. "New designer drugs" in aspects of forensic toxicology. Arch Med Sadowej Kryminol. 2014 Jan-Mar;64(1):20-33. PubMed PMID: 25184424.
15: Elliott S, Evans J. A 3-year review of new psychoactive substances in casework. Forensic Sci Int. 2014 Oct;243:55-60. doi: 10.1016/j.forsciint.2014.04.017. Epub 2014 Apr 16. PubMed PMID: 24810679.
16: Corazza O, Simonato P, Corkery J, Trincas G, Schifano F. "Legal highs": safe and legal "heavens"? A study on the diffusion, knowledge and risk awareness of novel psychoactive drugs among students in the UK. Riv Psichiatr. 2014 Mar-Apr;49(2):89-94. doi: 10.1708/1461.16147. PubMed PMID: 24770577.
17: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: temporary placement of 10 synthetic cathinones into Schedule I. Final order. Fed Regist. 2014 Mar 7;79(45):12938-43. PubMed PMID: 24611212.
18: Iversen L, White M, Treble R. Designer psychostimulants: pharmacology and differences. Neuropharmacology. 2014 Dec;87:59-65. doi: 10.1016/j.neuropharm.2014.01.015. Epub 2014 Jan 20. Review. PubMed PMID: 24456744.
19: Leffler AM, Smith PB, de Armas A, Dorman FL. The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Sci Int. 2014 Jan;234:50-6. doi: 10.1016/j.forsciint.2013.08.021. Epub 2013 Sep 19. PubMed PMID: 24378302.
20: Zawilska JB, Słomiak K, Wasiak M, Woźniak P, Massalski M, Krupa E, Wojcieszak JŁ. [Beta-cathinone derivatives--a new generation of dangerous psychostimulant "designer drugs"]. Przegl Lek. 2013;70(6):386-91. Polish. PubMed PMID: 24052975.

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